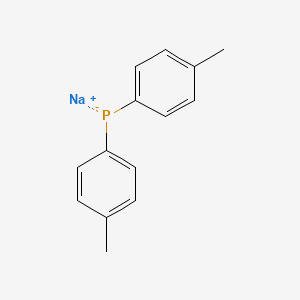

Sodium di-p-tolylphosphanide

Description

Overview of Organoalkali Metal Compounds in Modern Synthesis

Organoalkali metal compounds are fundamental reagents in modern synthetic chemistry, with organolithium compounds having been at the forefront for over a century. nih.gov These compounds, which feature a direct bond between a carbon atom and an alkali metal, are essential tools for forming new chemical bonds. rsc.org Their utility stems from their high reactivity, which allows them to act as potent bases for deprotonation reactions, as nucleophiles in addition reactions to unsaturated molecules, and as agents for metal-halogen exchange. nih.govresearchgate.net

While organolithium reagents have been extensively studied and utilized, there is a growing interest in their heavier alkali metal counterparts, such as organosodium and organopotassium compounds. nih.govrsc.org This resurgence is driven by factors like the higher natural abundance and lower cost of sodium compared to lithium, making organosodium compounds a more sustainable choice for large-scale industrial applications. nih.gov The reactivity of organoalkali metal compounds generally increases down the group, making them more powerful but also more challenging to handle. researchgate.net A key characteristic of these compounds is their tendency to form aggregates (clusters or polymers) in both solution and the solid state, which significantly influences their solubility, stability, and reactivity. rsc.org

The Significance of Phosphorus-Based Ligands and Reagents in Catalysis and Organic Synthesis

Phosphorus-based compounds are of paramount importance in the fields of catalysis and organic synthesis, where they serve as ligands, catalysts, or reagents. nih.gov Organophosphorus compounds, particularly phosphines (R₃P), are among the most common and versatile ligands for transition metal catalysts used in homogeneous catalysis. cdnsciencepub.com Their effectiveness is due to their strong σ-donating and tunable π-accepting abilities, which allow for the fine-tuning of the electronic and steric properties of the metal center. cdnsciencepub.com This tunability is crucial for optimizing the activity, selectivity, and stability of catalysts for a wide range of transformations, including cross-coupling reactions (like Suzuki and Heck reactions), hydrogenations, and hydroformylations. bohrium.comsioc-journal.cn

Beyond their role as ligands, organophosphorus compounds are also employed as organocatalysts. nih.gov For instance, nucleophilic phosphine (B1218219) catalysis involves the addition of a tertiary phosphine to an electron-deficient multiple bond, generating a reactive zwitterionic intermediate that can participate in various bond-forming reactions. acs.org The development of chiral phosphorus ligands has been particularly impactful, enabling the synthesis of optically active compounds through asymmetric catalysis. bohrium.comsioc-journal.cn

Classification of Phosphanide (B1200255) Anions and Their Unique Electronic Characteristics

Phosphanide anions, represented by the general formula R₂P⁻, are the phosphorus analogues of amides (R₂N⁻) and are key intermediates in organophosphorus chemistry. wikipedia.org They are formally derived from the deprotonation of primary (RPH₂) or secondary (R₂PH) phosphines. Phosphanide is the IUPAC-recommended name for the [PH₂]⁻ anion. wikipedia.orgnih.gov

Phosphanides are classified based on the number of organic substituents on the phosphorus atom:

Primary phosphanides (RPH⁻): Contain one organic group.

Secondary phosphanides (R₂P⁻): Contain two organic groups, such as the di-p-tolylphosphanide anion.

The unsubstituted phosphanide anion ([PH₂]⁻): The simplest member of the class. wikipedia.org

The electronic characteristics of phosphanide anions define their reactivity. They possess two lone pairs of electrons on the phosphorus atom, making them powerful nucleophiles. wikipedia.org This high electron density also allows them to act as strong bridging ligands between two or more metal centers. wikipedia.org The bonding in alkali metal phosphanides is predominantly ionic, consisting of the alkali metal cation (e.g., Na⁺) and the phosphanide anion (e.g., (p-tolyl)₂P⁻). researchgate.net This ionic nature, combined with their nucleophilicity, makes them valuable reagents for transferring the phosphido group to other elements, particularly transition metals, to form new phosphorus-element bonds. nih.gov

Historical Context of Sodium-Phosphorus Chemistry and its Evolution

The history of phosphorus chemistry began with the isolation of elemental white phosphorus by Hennig Brand in 1669 from urine. uwimona.edu.jmwebelements.com For a long time, the element's chemistry was explored, leading to the understanding of its various allotropes and oxidation states. rsc.orggutenberg.org The development of organophosphorus chemistry was pioneered by chemists like Michaelis and Arbusov, laying the foundation for the synthesis of compounds with phosphorus-carbon bonds. nih.gov

Separately, organosodium chemistry has roots dating back to 1858, even pre-dating the first reports of organolithium compounds. rsc.org However, for a long time, organosodium reagents were considered less practical than their lithium counterparts due to stability and solubility issues. nih.govrsc.org

The convergence of these two fields led to the development of sodium phosphanides. These reagents are typically prepared by the reaction of a phosphine with a strong sodium-based reagent or by the cleavage of a P-P or P-C bond with sodium metal. nih.gov For example, sodium phosphanide (NaPH₂) can be synthesized from phosphine and sodium metal dissolved in liquid ammonia. wikipedia.org The synthesis of organo-substituted sodium phosphanides, like sodium diphenylphosphide, provided a crucial tool for introducing phosphine ligands into metal complexes through salt metathesis reactions. wikipedia.org This evolution has established sodium phosphanides as important reagents in both main group and transition metal chemistry. d-nb.info

Scope and Contemporary Relevance of Sodium Di-p-tolylphosphanide Research

This compound, with the chemical formula NaP(C₆H₄CH₃)₂, is a specific example of a secondary alkali metal phosphanide. Its contemporary relevance lies primarily in its role as a nucleophilic reagent for the synthesis of more complex organophosphorus compounds. Specifically, it serves as a convenient precursor for introducing the di-p-tolylphosphino group [–P(p-tolyl)₂] into other molecules.

Research involving this compound is focused on its application in the synthesis of:

Tertiary Phosphines: Reaction with organic halides (R-X) to produce unsymmetrical tertiary phosphines of the type (p-tolyl)₂PR. These phosphines are valuable as ligands in homogeneous catalysis.

Transition Metal Phosphido Complexes: Reaction with transition metal halides to form complexes containing a di-p-tolylphosphido ligand. These complexes are subjects of study in their own right and can also serve as catalysts or pre-catalysts.

The use of the p-tolyl group, as opposed to a simple phenyl group, allows for subtle modification of the steric and electronic properties of the resulting phosphine ligands, which can influence the outcome of catalytic reactions. Therefore, this compound is a specialized but important building block for researchers in organometallic chemistry and catalysis who are designing and synthesizing custom ligands for specific applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;bis(4-methylphenyl)phosphanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14P.Na/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDAJJLFVPTCPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[P-]C2=CC=C(C=C2)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14NaP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium Di P Tolylphosphanide

Precursors and Derivatives in Phosphanide (B1200255) Synthesis

The synthesis of sodium di-p-tolylphosphanide typically proceeds via the deprotonation of its conjugate acid, di-p-tolylphosphine (B91435). Therefore, the synthetic routes to substituted diarylphosphines, such as di-p-tolylphosphine, and their halo-derivatives are of primary importance.

The construction of the di-p-tolylphosphine framework can be achieved through several reliable methods, often involving the use of organometallic reagents or the reduction of oxidized phosphorus species.

Grignard and Organolithium Reactions: A prevalent method for forming P-C bonds involves the reaction of phosphorus halides with organometallic reagents like Grignard or organolithium compounds. lew.ronih.gov For instance, the synthesis of di-p-tolylchlorophosphine, a direct precursor, can be accomplished by reacting p-tolylmagnesium bromide with dimethylamino-dichlorophosphine (Me₂NPCl₂) to yield dimethylamino-di-p-tolylphosphine. prepchem.com This intermediate is subsequently treated with anhydrous hydrogen chloride (HCl) to furnish di-p-tolylchlorophosphine. prepchem.com This chlorophosphine can then be reduced to di-p-tolylphosphine or converted directly to the sodium phosphanide by reduction with sodium metal.

Similarly, p-tolyldichlorophosphine can serve as a starting material, reacting with organolithium reagents to form tertiary phosphines. lew.roresearchgate.net While these methods are broadly applicable, the precise control of stoichiometry is crucial to prevent the formation of undesired tertiary phosphines. nih.gov

Reduction of Diarylphosphine Oxides: Di-p-tolylphosphine oxide is a commercially available and air-stable solid, making it an attractive precursor. mdpi.comsigmaaldrich.com The P=O bond is thermodynamically strong, but various reduction methods have been developed to convert diarylphosphine oxides to their corresponding secondary phosphines. These reductions are a key step in accessing the di-p-tolylphosphine needed for deprotonation to the phosphanide. Subsequent deprotonation with a strong sodium base, such as sodium hydride (NaH) or sodium amide (NaNH₂), yields the target this compound.

Beyond the standard synthesis and deprotonation of secondary phosphines, this compound can be generated through methods that utilize different phosphorus-containing starting materials.

Reductive Cleavage of Triarylphosphines: A well-established method for producing diarylphosphanides is the reductive cleavage of a P-C bond in a triarylphosphine using an alkali metal. rsc.org Specifically, tri-p-tolylphosphine (B94635) can be reacted with two equivalents of sodium metal in a suitable solvent like toluene (B28343) or THF. chemicalbook.com This reaction cleaves one of the phosphorus-aryl bonds, directly yielding this compound and sodium p-tolyl as a byproduct. This method is advantageous as it bypasses the need to isolate the often air-sensitive secondary phosphine (B1218219). A similar approach using lithium metal has also been studied extensively, highlighting the general applicability of alkali metals for P-C bond cleavage. rsc.org

Derivatization from Elemental Phosphorus: Modern approaches in phosphorus chemistry aim to utilize elemental white phosphorus (P₄) or red phosphorus directly, circumventing the traditional reliance on hazardous intermediates like PCl₃. nih.govoup.com Research has shown that elemental phosphorus can be activated by metals or organometallic complexes to form various metal phosphide (B1233454) species. nih.govnih.gov For example, sodium can react with red phosphorus to form sodium phosphides which can then be used in further syntheses. sciencemadness.org While the direct, high-yield synthesis of this compound from elemental phosphorus and a tolyl-source remains a specialized area, the underlying principle of building organophosphorus compounds from the element itself represents a significant and more sustainable direction for phosphorus chemistry. acs.org This route avoids the multi-step syntheses and hazardous reagents common in classical methods.

Structural Elucidation and Bonding Characteristics of Sodium Di P Tolylphosphanide

Electronic Structure of the Di-p-tolylphosphanide Anion

The electronic characteristics of the di-p-tolylphosphanide anion, [P(p-tolyl)₂]⁻, are fundamental to its reactivity. The distribution of charge and the interplay of electronic effects from the aryl substituents define its role as a nucleophile and a ligand in organometallic chemistry.

Resonance and Inductive Effects of the p-Tolyl Groups

The electronic nature of the di-p-tolylphosphanide anion is further modulated by the resonance and inductive effects exerted by the two p-tolyl substituents. auburn.edulibretexts.org These effects influence the stability of the anion and the availability of the lone pair on the phosphorus atom.

Inductive Effect : This effect is transmitted through the sigma (σ) bonds. auburn.edu The methyl group in the para position of the tolyl ring is an electron-donating group, exhibiting a positive inductive effect (+I). This effect pushes electron density into the aromatic ring. The aryl group itself, being more electronegative than phosphorus in this context, exerts a mild electron-withdrawing inductive effect (-I) on the phosphorus center.

| Electronic Effect | Description | Influence on Anion |

|---|---|---|

| Inductive Effect (+I) of Methyl Group | Electron density is pushed from the methyl group into the phenyl ring through σ-bonds. | Slightly increases electron density on the aromatic ring. |

| Resonance Effect (+R) of Phosphanide (B1200255) Center | The anionic lone pair on the phosphorus atom is delocalized into the π-system of the phenyl rings. | Significantly stabilizes the negative charge by spreading it over the aromatic systems. |

Solid-State Structures and Aggregation Phenomena

The solid-state structure of sodium di-p-tolylphosphanide, like other alkali metal phosphanides, is not simply a collection of discrete ions. Instead, it exhibits complex aggregation phenomena driven by the electrostatic interactions between the sodium cations and the phosphanide anions. The nature of this aggregation is highly sensitive to the presence of coordinating molecules.

Crystallographic Studies of Sodium Phosphanides

While a definitive crystal structure for unsolvated, monomeric this compound is not prominently available, extensive crystallographic studies on related sodium phosphanide compounds provide critical insights into its likely structural motifs. Studies on compounds such as sodium diphenylphosphide and sterically bulky silylphosphanides reveal a strong tendency to form aggregated structures. nih.govstrath.ac.uk These structures are characterized by close contacts between the sodium cations and the phosphorus centers of the phosphanide anions.

Monomeric, Dimeric, and Polymeric Architectures

In the absence of coordinating solvents, sodium phosphanides often form extended polymeric or oligomeric structures in the solid state. The bonding within these aggregates involves the phosphanide anion acting as a bridging ligand between two or more sodium cations. This can lead to the formation of ladder-like or chain-like polymeric structures. In the presence of bulky substituents on the phosphorus atom, the aggregation may be limited to dimeric or tetrameric units. For instance, a common structural motif is a central, planar four-membered ring composed of alternating sodium and phosphorus atoms (Na-P-Na-P).

Influence of Coordinating Solvents and Ligands on Aggregation (e.g., DME, THF, TMEDA, Crown Ethers)

The degree of aggregation in sodium phosphanides is profoundly influenced by the introduction of coordinating (Lewis basic) solvents or ligands. These molecules solvate the sodium cation, breaking down the extended polymeric structures into smaller, often discrete, molecular units. nih.gov

DME (1,2-Dimethoxyethane) and THF (Tetrahydrofuran) : These ethereal solvents coordinate to the sodium ions, disrupting the Na-P bridging interactions that lead to polymerization. This typically results in the formation of soluble, lower-order aggregates such as dimers or monomers. For example, the crystallization of a related sodium phosphanide from THF yielded a dimeric structure, [(THF)NaP(SiⁱPr₃)₂]₂, where each sodium ion is coordinated by a THF molecule and two bridging phosphanide anions. nih.gov

TMEDA (N,N,N′,N′-Tetramethylethylenediamine) : As a bidentate chelating ligand, TMEDA is highly effective at deaggregation. taylorandfrancis.com It can wrap around the sodium cation, satisfying its coordination sphere and sterically hindering the formation of bridges between phosphanide units. This often leads to the isolation of monomeric or dimeric complexes. researchgate.net

Crown Ethers : Macrocyclic polyethers, such as 15-crown-5 (B104581) and 18-crown-6, are exceptionally strong coordinating agents for alkali metal cations. wikipedia.org They encapsulate the sodium ion, effectively insulating it from the phosphanide anion. rsc.orgresearchgate.net This results in the formation of "separated ion pairs," where the phosphanide anion is essentially monomeric and its reactivity is enhanced due to the reduced ion pairing. The specific crown ether used is chosen based on the size of the cation; for Na⁺, 15-crown-5 is an ideal fit. wikipedia.org

| Coordinating Agent | Type | Effect on Aggregation | Resulting Structure |

|---|---|---|---|

| None (or non-coordinating solvent) | - | Promotes extensive aggregation through Na-P bridging. | Polymeric chains or oligomers. |

| THF / DME | Monodentate / Bidentate Ether | Breaks down polymers by coordinating to Na⁺. | Solvent-coordinated dimers or monomers. nih.gov |

| TMEDA | Bidentate Amine | Strongly chelates Na⁺, preventing bridging. | Monomeric or dimeric complexes. researchgate.net |

| Crown Ethers (e.g., 15-crown-5) | Macrocyclic Polyether | Encapsulates Na⁺, creating separated ion pairs. | Effectively monomeric phosphanide anions. strath.ac.ukresearchgate.net |

Solution-Phase Structures and Dynamics

The behavior of this compound in solution is complex, governed by equilibria involving different aggregation states, the nature of the solvent, and the extent of ion-pairing. Understanding these dynamics is crucial for predicting its reactivity and physical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ²³Na NMR, serves as a primary tool for investigating the structure of this compound in solution. nih.govnih.gov The chemical shifts, signal multiplicities, and temperature-dependent changes in the spectra provide detailed insights into the molecular environment of the phosphorus and sodium nuclei. nih.govnih.gov

³¹P NMR is especially sensitive to the coordination environment of the phosphorus atom. trilinkbiotech.com Changes in the solvent or temperature can lead to significant shifts in the ³¹P resonance, indicating alterations in solvation or aggregation state. For instance, in many diarylphosphanide systems, a dynamic equilibrium between monomeric and dimeric species is observed. nih.gov Variable-temperature ³¹P{¹H} NMR studies of analogous sterically hindered sodium diarylphosphides have shown that distinct signals for different aggregate states can often be resolved at low temperatures, while at higher temperatures, rapid exchange leads to a single, averaged signal. nih.gov This dynamic behavior is a hallmark of alkali metal organophosphides in solution.

The following table illustrates representative ³¹P NMR chemical shift data for a generic sodium diarylphosphanide system in a coordinating solvent like tetrahydrofuran (B95107) (THF), demonstrating the typical shifts observed for monomer and dimer species.

| Species | Solvent | Temperature (°C) | ³¹P Chemical Shift (ppm) |

| Monomeric Sodium Diarylphosphanide (solvated) | THF | Low | δ₁ (distinct signal) |

| Dimeric Sodium Diarylphosphanide (solvated) | THF | Low | δ₂ (distinct signal) |

| Monomer/Dimer (in fast exchange) | THF | Ambient | δ₃ (averaged signal) |

Diffusion Ordered Spectroscopy (DOSY) NMR can also be employed to differentiate between species of varying sizes in solution, such as monomers and dimers, based on their different diffusion coefficients. nih.gov

In solution, particularly in non-polar or weakly coordinating solvents, this compound is expected to exist predominantly as aggregates, such as dimers or higher-order structures. In the presence of coordinating solvents like tetrahydrofuran (THF) or dimethoxyethane (DME), these aggregates can be broken down.

Studies on closely related, sterically demanding sodium diarylphosphides have demonstrated a clear monomer-dimer equilibrium in solution. nih.gov This equilibrium is highly dependent on factors such as concentration, solvent donor strength, and temperature.

Monomer ⇌ Dimer Equilibrium: [Na(solv)ₓ(P(p-tolyl)₂)] ⇌ ½ [Na(solv)ᵧ(P(p-tolyl)₂)]₂

At low temperatures, the equilibrium often shifts to favor the thermodynamically more stable aggregate, which can be a dimer or even a trimer in some cases. nih.gov Conversely, increasing the temperature can favor the monomeric form due to entropic factors. The addition of strongly coordinating ligands, such as polyamines or crown ethers, can sequester the sodium cation, effectively breaking up aggregates and favoring the formation of well-defined monomeric species.

The interaction between the sodium cation (Na⁺) and the di-p-tolylphosphanide anion ([P(p-tolyl)₂]⁻) in solution can be described in terms of ion-pairing. The nature of this ion pair is heavily influenced by the solvent's dielectric constant and coordinating ability. Two primary types of ion pairs are typically considered:

Contact Ion Pair (CIP): The sodium cation and the phosphanide anion are in direct contact, with no solvent molecules separating them. nih.govresearchgate.net This is common in non-polar or weakly polar solvents.

Solvent-Separated Ion Pair (SSIP): One or more solvent molecules are interposed between the cation and the anion. nih.govresearchgate.net This arrangement is favored in more polar, strongly coordinating solvents that can effectively solvate the sodium cation.

The equilibrium between CIPs and SSIPs is dynamic and can be probed by spectroscopic methods. researchgate.net For example, changes in the ²³Na NMR chemical shift can provide evidence for the degree of shielding of the sodium nucleus, which differs significantly between a CIP and an SSIP. nih.gov In solvents with high dielectric constants, further dissociation into free, fully solvated ions can occur, although this is generally less common for organophosphanide salts compared to simple inorganic salts. The formation of CIPs versus SSIPs has significant implications for the nucleophilicity of the phosphanide anion; the more separated SSIPs or free ions are generally more reactive.

Nature of the Sodium-Phosphorus Bond

The bond between sodium and phosphorus in this compound is a key determinant of its structure and reactivity. This interaction is best understood as having characteristics of both ionic and covalent bonding, though it is predominantly ionic.

The significant difference in electronegativity between sodium (0.93 on the Pauling scale) and phosphorus (2.19) dictates that the Na-P bond is highly polar. The primary interaction is the electrostatic attraction between the positively charged sodium ion (Na⁺) and the negatively charged di-p-tolylphosphanide anion ([P(p-tolyl)₂]⁻). quora.comyoutube.com In this model, an electron is effectively transferred from sodium to the more electronegative phosphorus atom, resulting in the formation of two distinct ions. wikipedia.org This ionic character explains the salt-like properties of the compound.

While the bond is predominantly ionic, a minor degree of covalent character cannot be entirely excluded. This would arise from the sharing of electron density between the sodium and phosphorus atoms. However, for alkali metals like sodium, the tendency to form covalent bonds is low, and the ionic model provides the most accurate description of the primary bonding force. quora.com The interaction is generally considered a classic example of bonding between a hard alkali metal cation and a soft, polarizable phosphanide anion.

From an orbital perspective, the Na-P bond in its ionic representation involves the electrostatic attraction between a sodium cation with a vacant 3s orbital and a phosphanide anion where the negative charge is localized in a phosphorus-centered lone pair orbital, which is likely a hybrid sp³-like orbital.

The bonding can be modeled as the donation of the electron density from the highest occupied molecular orbital (HOMO) of the [P(p-tolyl)₂]⁻ anion (the phosphorus lone pair) into the lowest unoccupied molecular orbital (LUMO) of the Na⁺ cation (the 3s orbital). However, due to the large energy difference between these orbitals and the low electronegativity of sodium, the extent of orbital overlap and electron sharing is minimal. Therefore, the interaction is not typically described using classical two-electron covalent bond models. Instead, molecular orbital diagrams would show the orbitals of the phosphanide anion being only slightly perturbed by the electrostatic field of the nearby sodium cation, confirming the largely ionic nature of the bond.

Reactivity Profiles of Sodium Di P Tolylphosphanide

As a Strong Base and Nucleophile

The chemical character of sodium di-p-tolylphosphanide is dually defined by its capacity to act as a strong base and a soft, phosphorus-centered nucleophile. The presence of the electron-donating p-tolyl groups enhances the electron density on the phosphorus atom, thereby increasing its basicity and nucleophilicity compared to unsubstituted diphenylphosphanide.

Deprotonation Reactions of Weakly Acidic Substrates

As a strong base, this compound is capable of deprotonating a range of weakly acidic organic substrates. While specific studies detailing the deprotonation of a wide array of substrates by this compound are not extensively documented in readily available literature, its basicity allows it to react with compounds containing acidic C-H, N-H, and O-H bonds. The general principle of such reactions involves the phosphanide (B1200255) anion abstracting a proton to form di-p-tolylphosphine (B91435), a significantly weaker acid, thereby driving the equilibrium towards the deprotonated substrate.

The efficacy of these deprotonation reactions is influenced by factors such as the pKa of the substrate, the solvent system employed, and the reaction temperature. In many instances, the resulting anionic species of the substrate can then be utilized in subsequent synthetic transformations.

Nucleophilic Additions to Carbonyl and Unsaturated Systems

The nucleophilic nature of the phosphorus atom in this compound enables it to participate in addition reactions with electrophilic carbon centers, such as those found in carbonyl compounds and activated unsaturated systems.

In reactions with aldehydes and ketones, the phosphanide anion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent workup, typically with a proton source, yields the corresponding α-hydroxyphosphine.

| Reactant | Product | Reaction Conditions |

| Aldehyde (RCHO) | α-Hydroxyphosphine [RCH(OH)P(p-Tol)₂] | Aprotic solvent (e.g., THF), followed by aqueous workup |

| Ketone (R₂CO) | α-Hydroxyphosphine [R₂C(OH)P(p-Tol)₂] | Aprotic solvent (e.g., THF), followed by aqueous workup |

With α,β-unsaturated carbonyl compounds, this compound can undergo either 1,2-addition across the carbonyl group or 1,4-conjugate addition to the β-carbon. The regioselectivity of this reaction is influenced by steric and electronic factors, as well as the reaction conditions. Softer nucleophiles, such as phosphanides, generally favor the 1,4-addition pathway, leading to the formation of a β-phosphinoyl enolate intermediate, which can then be protonated or trapped with other electrophiles.

SN2 Reactions and Alkylation of the Phosphorus Center

One of the most well-established applications of this compound is its role as a nucleophile in SN2 reactions. It readily reacts with a variety of alkyl halides to form tertiary phosphines, which are crucial ligands in catalysis and serve as versatile intermediates in organic synthesis.

The reaction proceeds via a backside attack of the phosphanide nucleophile on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group and the formation of a new P-C bond. The rate of this reaction is dependent on the nature of the alkyl halide, with primary halides reacting more readily than secondary halides. Tertiary halides are generally unreactive due to steric hindrance.

| Alkyl Halide | Product | Typical Yield (%) |

| Methyl Iodide | Methyldi-p-tolylphosphine | High |

| Ethyl Bromide | Ethyldi-p-tolylphosphine | High |

| Isopropyl Iodide | Isopropyldi-p-tolylphosphine | Moderate |

| tert-Butyl Bromide | No reaction | 0 |

This method provides a straightforward and efficient route to a wide range of trialkyl- and aryldialkylphosphines.

Reactions with Electrophiles

Beyond its utility in forming P-C bonds with carbon-based electrophiles, this compound engages in reactions with a broader spectrum of electrophilic reagents, including those centered on main group elements.

Formation of New P-C Bonds

The alkylation reactions discussed in the context of SN2 mechanisms are prime examples of the formation of new P-C bonds. This reactivity extends to other organic electrophiles as well. For instance, epoxides undergo ring-opening upon nucleophilic attack by this compound. The attack typically occurs at the less sterically hindered carbon of the epoxide ring, resulting in the formation of a β-hydroxyphosphine after protonation.

Reactions with Main Group Halides

This compound serves as a valuable reagent for the synthesis of compounds containing phosphorus bonded to other main group elements. It readily reacts with halides of silicon, germanium, and tin in nucleophilic substitution reactions. For instance, the reaction with chlorotrimethylsilane yields (trimethylsilyl)di-p-tolylphosphine. Similarly, reactions with organotin halides, such as trimethyltin chloride, afford the corresponding stannylphosphines.

These reactions provide access to a diverse array of phosphine (B1218219) derivatives with tailored electronic and steric properties, which are of interest in materials science and as ligands for catalysis. The reactivity pattern is analogous to that observed with alkyl halides, involving the nucleophilic displacement of a halide from the main group element center.

| Main Group Halide | Product |

| Chlorotrimethylsilane (Me₃SiCl) | (Trimethylsilyl)di-p-tolylphosphine [(p-Tol)₂PSiMe₃] |

| Trimethyltin Chloride (Me₃SnCl) | (Trimethylstannyl)di-p-tolylphosphine [(p-Tol)₂PSnMe₃] |

| Dichlorodimethylgermane (Me₂GeCl₂) | Bis(di-p-tolylphosphino)dimethylgermane [(p-Tol)₂P]₂GeMe₂ |

Reactions with Transition Metal Precursors

This compound is anticipated to be a valuable reagent for the synthesis of transition metal phosphanide (or phosphido) complexes. The primary reaction pathway involves salt metathesis, where the phosphanide anion displaces a halide or other labile ligand from a transition metal precursor.

The general form of this reaction is: n NaP(p-tolyl)₂ + MClnLm → M(P(p-tolyl)₂)nLm + n NaCl

In this reaction, 'M' represents a transition metal, 'L' is an ancillary ligand, and n and m are stoichiometric coefficients. The di-p-tolylphosphanide ligand can coordinate to the metal center in several ways, including as a terminal ligand or as a bridging ligand between two or more metal centers. The nature of the resulting complex is influenced by factors such as the identity of the transition metal, its oxidation state, and the steric and electronic properties of the other ligands in the coordination sphere.

Table 1: Expected Products from Reactions with Transition Metal Precursors

| Transition Metal Precursor | Expected Product Type | Potential Structural Features |

|---|---|---|

| Late Transition Metal Halides (e.g., Ni(II), Pd(II), Pt(II)) | Square planar or tetrahedral M(P(p-tolyl)₂)₂L₂ complexes | Terminal phosphanide ligands |

| Early Transition Metal Halides (e.g., Ti(IV), Zr(IV)) | M(P(p-tolyl)₂)₄ complexes | Tetrahedral geometry |

Reactivity in Coordination with Alkali Metal Centers

The interaction of the di-p-tolylphosphanide anion with its sodium counterion is a crucial aspect of its chemistry, influencing its aggregation state and reactivity.

Chelation and Bridging Modes (μ-Phosphanide)

In the solid state and in non-polar solvents, alkali metal phosphanides often form oligomeric or polymeric structures. The phosphanide ligand can bridge between two or more sodium centers, leading to the formation of (Na-P)n rings or chains. This bridging, denoted by 'μ', is a common feature in the structural chemistry of alkali metal amides and phosphanides. The p-tolyl groups, while providing steric bulk, are not expected to prevent the formation of such aggregates.

Stabilization by Ancillary Ligands (e.g., Ethers, Amines)

The coordination of donor solvents or ligands, such as tetrahydrofuran (B95107) (THF), diethyl ether, or tetramethylethylenediamine (TMEDA), can significantly impact the structure and reactivity of this compound. These ancillary ligands can coordinate to the sodium cation, breaking down the aggregate structures and forming monomeric or dimeric adducts. This deaggregation enhances the solubility and nucleophilicity of the phosphanide anion. For example, the formation of a THF adduct, [Na(THF)ₓ(P(p-tolyl)₂)], would result in a more reactive "naked" phosphanide anion in solution.

Ligand Degradation Pathways

The di-p-tolylphosphanide anion is susceptible to degradation through several pathways, primarily due to its nucleophilic and reducing nature.

Susceptibility to Oxidation and Protonation

This compound is expected to be highly sensitive to air and moisture.

Oxidation: Exposure to oxygen will likely lead to the formation of the corresponding phosphinate, [(p-tolyl)₂P(O)O]⁻Na⁺, or phosphine oxide, (p-tolyl)₂P(O)H.

Protonation: Reaction with protic sources, such as water or alcohols, will readily protonate the phosphanide anion to form di-p-tolylphosphine, HP(p-tolyl)₂. This reaction is rapid and exothermic.

Due to this high reactivity, all manipulations involving this compound must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

Thermal Stability and Decomposition Processes

The thermal stability of alkali metal phosphanides can be limited. While specific data for this compound is not available, analogous compounds can undergo decomposition at elevated temperatures. Decomposition pathways may involve the cleavage of the P-C bonds or rearrangement reactions. The presence of ancillary ligands, such as THF, can also affect thermal stability, as the coordinated solvent may be lost upon heating.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Di-p-tolylphosphine |

| Tetrahydrofuran |

| Diethyl ether |

Coordination Chemistry of Di P Tolylphosphanide Ligands

Mono- and Bidentate Coordination Modes to Metal Centers

The di-p-tolylphosphanide ligand primarily coordinates to metal centers in a monodentate fashion through its phosphorus atom. The lone pair of electrons on the phosphorus atom acts as a strong σ-donor, forming a coordinate covalent bond with the metal. The steric bulk of the two p-tolyl groups significantly influences the coordination environment around the metal center.

While less common, bidentate coordination involving the di-p-tolylphosphanide ligand can be envisaged in scenarios where the tolyl groups are functionalized with additional donor atoms or through bridging interactions in polynuclear complexes. However, in its simple form, monodentate coordination is the predominant binding mode.

Synthesis of Transition Metal Complexes

The sodium salt, sodium di-p-tolylphosphanide, is a common starting material for the synthesis of transition metal complexes. This reagent allows for the facile introduction of the di-p-tolylphosphanide ligand into the coordination sphere of a metal via salt metathesis reactions.

Complexes with Group 6, 8, 10, and 11 Metals

Complexes of the di-p-tolylphosphanide ligand with a variety of transition metals have been synthesized. For instance, with Group 6 metals such as chromium, molybdenum, and tungsten, coordination typically occurs to low-valent metal centers, often in carbonyl or nitrosyl complexes.

In the case of Group 8 metals (iron, ruthenium, and osmium), di-p-tolylphosphanide can act as a ligand in various oxidation states of the metal, contributing to the stability of the resulting complexes.

Group 10 metals (nickel, palladium, and platinum) readily form complexes with phosphine (B1218219) ligands. The di-p-tolylphosphanide ligand, with its strong σ-donor character, forms stable square planar or tetrahedral complexes with these metals. These complexes are often investigated for their potential applications in catalysis.

For Group 11 metals (copper, silver, and gold), the di-p-tolylphosphanide ligand can stabilize linear or trigonal planar geometries. The nature of the resulting complexes can range from simple mononuclear species to more complex polynuclear clusters.

Ligand Exchange Reactions in Coordination Sphere

The di-p-tolylphosphanide ligand can participate in ligand exchange reactions, where it displaces or is displaced by other ligands in the coordination sphere of a metal. The thermodynamics and kinetics of these reactions are influenced by several factors, including the relative donor strengths of the incoming and outgoing ligands, steric effects, and the nature of the metal center. For example, a more strongly coordinating ligand can displace the di-p-tolylphosphanide ligand, while the di-p-tolylphosphanide ligand can replace weaker donor ligands.

Formation of Phosphanide-Bridged Dinuclear and Polynuclear Complexes

A key feature of the di-p-tolylphosphanide ligand is its ability to act as a bridging ligand between two or more metal centers. In this bridging mode, the phosphorus atom forms bonds with multiple metals, leading to the formation of dinuclear or polynuclear complexes. These phosphanide-bridged complexes are of significant interest due to the potential for metal-metal interactions and cooperative reactivity. The p-tolyl groups play a crucial role in influencing the geometry and stability of the resulting bridged structures.

Complexes with Main Group Elements

The coordination chemistry of the di-p-tolylphosphanide ligand is not limited to transition metals. It also forms complexes with main group elements, showcasing its versatility.

Group 12 Metal Complexes and Steric Effects

With Group 12 metals (zinc, cadmium, and mercury), the di-p-tolylphosphanide ligand forms complexes where the steric bulk of the p-tolyl groups is a dominant factor in determining the coordination number and geometry. These bulky substituents can enforce lower coordination numbers, leading to the formation of two- or three-coordinate complexes. The steric hindrance provided by the tolyl groups can also protect the metal center from unwanted side reactions.

Below is a table summarizing some representative complexes of di-p-tolylphosphanide.

| Metal Group | Metal | Complex Type | Coordination Mode |

| Group 6 | Mo | Carbonyl Complex | Monodentate |

| Group 8 | Fe | Various | Monodentate |

| Group 10 | Pd | Square Planar | Monodentate |

| Group 11 | Au | Linear | Monodentate |

| Group 12 | Zn | Tetrahedral | Monodentate |

| Multiple | Various | Dinuclear/Polynuclear | Bridging |

Unique Coordination Environments of Phosphanide (B1200255) Ligands

Phosphanide ligands, including di-p-tolylphosphanide, are known to exhibit versatile coordination modes. Their anionic nature and the presence of a lone pair on the phosphorus atom allow them to act as strong σ-donors. The specific coordination environment adopted by the di-p-tolylphosphanide ligand is largely dictated by the nature of the metal center, the other ligands present in the coordination sphere, and the steric bulk of the p-tolyl groups.

While specific structural data for complexes of di-p-tolylphosphanide are not extensively documented in publicly available literature, the coordination chemistry of related diarylphosphanide ligands suggests several possibilities. These ligands can act as terminal ligands, forming a direct M-P bond. They can also function as bridging ligands between two or more metal centers, a common feature for phosphanide ligands that can lead to the formation of polynuclear complexes. The steric hindrance imposed by the two p-tolyl groups can influence the geometry of the resulting metal complex, favoring less crowded coordination numbers.

Applications in Advanced Chemical Synthesis and Catalysis

In Heterogeneous Catalysis

While specific, documented applications of Sodium di-p-tolylphosphanide in heterogeneous catalysis are not extensively reported in readily available literature, its chemical properties suggest potential utility in this field, particularly through surface organometallic chemistry and immobilization techniques.

Surface Organometallic Chemistry (SOMC) focuses on the reaction of organometallic complexes with the surface of a support material to create well-defined, single-site heterogeneous catalysts. This approach aims to bridge the gap between homogeneous and heterogeneous catalysis, combining the high selectivity and activity of the former with the ease of separation and recyclability of the latter.

This compound could serve as a precursor for generating surface-bound di-p-tolylphosphido ligands. By reacting the phosphanide (B1200255) with a suitable metal-functionalized support (e.g., silica (B1680970) or alumina (B75360) bearing reactive metal halide sites), it is theoretically possible to anchor di-p-tolylphosphido fragments onto the surface. These anchored phosphido ligands could then act as ancillary ligands for catalytically active metal centers, influencing the steric and electronic environment of the catalyst and, consequently, its activity and selectivity in various catalytic transformations. The p-tolyl groups, with their specific steric bulk and electronic properties, would play a crucial role in modulating the performance of such a catalyst.

Table 1: Potential Surface Organometallic Chemistry Applications

| Catalytic Reaction | Role of Di-p-tolylphosphido Ligand | Potential Advantages |

|---|---|---|

| Cross-coupling reactions | Ligand for palladium or nickel active sites | Enhanced stability and recyclability of the catalyst |

| Hydrogenation | Modification of rhodium or iridium centers | Tuning of selectivity for specific functional groups |

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their practical utility. This compound can be envisioned as a reagent for the synthesis of larger, catalytically active complexes containing the di-p-tolylphosphido ligand, which can then be immobilized.

For instance, the phosphanide can be reacted with a metal precursor and a functionalized ligand suitable for grafting onto a solid support (e.g., a silane-functionalized bipyridine). The resulting complex, now bearing the di-p-tolylphosphido ligand and an anchorable group, could be covalently attached to a support like silica. This would result in a heterogeneous catalyst where the active metal center, ligated by the di-p-tolylphosphido group, is permanently fixed to the support. This approach would prevent leaching of the catalyst into the product stream and allow for its straightforward recovery and reuse.

Sustainable Chemistry Considerations

The principles of sustainable or "green" chemistry are increasingly guiding the development of new chemical processes. The use of earth-abundant elements and the design of more efficient and environmentally benign synthetic routes are central to this endeavor.

Sodium is a highly earth-abundant and inexpensive metal, making it an attractive alternative to less abundant and more costly alkali metals like lithium. While organolithium reagents are workhorses in organic synthesis, the development of organosodium chemistry aligns with the goals of sustainable chemistry by reducing reliance on critical raw materials. The use of sodium in reagents like this compound contributes to a more sustainable chemical enterprise.

Table 2: Comparison of Alkali Metals in Organometallic Reagents

| Feature | Sodium | Lithium |

|---|---|---|

| Natural Abundance | High | Relatively Low |

| Cost | Low | Higher |

| Reactivity | Often higher, can be less selective | Well-established, generally more selective |

Furthermore, phosphanide reagents can be involved in synthetic pathways that offer higher atom economy compared to traditional methods. By designing synthetic routes that incorporate the phosphorus and tolyl moieties of the reagent directly into the final product or a recyclable catalyst, the generation of stoichiometric byproducts can be minimized. While specific examples for this compound are yet to be widely documented, the exploration of its reactivity is a promising avenue in the ongoing quest for more sustainable chemical manufacturing.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of sodium di-p-tolylphosphanide in solution. By probing the magnetic properties of atomic nuclei, various NMR techniques offer a wealth of information regarding the compound's structure, dynamics, and the nature of its chemical bonds.

Table 1: Representative ³¹P NMR Data for Analogous Alkali Metal Phosphanides (Note: Data for this compound is not available; this table is illustrative based on similar compounds.)

| Compound | Solvent | ³¹P Chemical Shift (ppm) |

| Lithium diphenylphosphide | THF | -22.5 |

| Sodium diphenylphosphide | THF | -30.1 |

This interactive table is based on generalized data for analogous compounds and will be updated with specific data for this compound when available.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for characterizing the di-p-tolyl groups of the phosphanide (B1200255) ligand.

In the ¹H NMR spectrum, the aromatic protons of the tolyl groups would appear as a set of doublets in the aromatic region (typically δ 6.5-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The methyl protons would give rise to a singlet in the aliphatic region (around δ 2.0-2.5 ppm). The integration of these signals would confirm the stoichiometry of the organic ligand.

The ¹³C NMR spectrum would show distinct resonances for the different carbon atoms in the tolyl substituent. This includes the methyl carbon, the four distinct aromatic carbons (ipso, ortho, meta, and para to the phosphorus atom), with their chemical shifts providing information about the electronic distribution within the aromatic ring. Coupling between the phosphorus atom and the ipso-carbon (¹JPC) is particularly informative for understanding the P-C bond.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for the Di-p-tolylphosphanide Ligand (Note: Specific experimental data for the sodium salt is not available.)

| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic CH | 6.5 - 8.0 | Doublet |

| ¹H | Methyl CH₃ | 2.0 - 2.5 | Singlet |

| ¹³C | Aromatic C-P (ipso) | 135 - 150 | Doublet (due to ¹JPC) |

| ¹³C | Aromatic C-C (ortho) | 130 - 140 | Doublet (due to ²JPC) |

| ¹³C | Aromatic C-C (meta) | 125 - 135 | Doublet (due to ³JPC) |

| ¹³C | Aromatic C-CH₃ (para) | 135 - 145 | Singlet |

| ¹³C | Methyl CH₃ | 20 - 25 | Singlet |

This interactive table presents expected values and will be updated with specific experimental data upon availability.

Sodium-23 (²³Na) NMR spectroscopy can be a powerful technique to directly probe the sodium ion's environment. The ²³Na chemical shift and the linewidth of the resonance are sensitive to the coordination environment of the sodium cation, including the nature of the solvent and the strength of the Na-P interaction. In solution, the observed ²³Na NMR signal would provide insights into whether this compound exists as a contact ion pair, a solvent-separated ion pair, or as free ions. The quadrupolar nature of the ²³Na nucleus (I = 3/2) means that the linewidth is also influenced by the symmetry of the electric field gradient at the nucleus, offering further clues about the local structure.

Dynamic NMR (DNMR) spectroscopy is employed to study chemical exchange processes that occur on the NMR timescale. For this compound, DNMR could be used to investigate phenomena such as:

Aggregation: In non-polar solvents, alkali metal phosphanides often exist as aggregates (dimers, trimers, etc.). DNMR can be used to study the equilibrium between different aggregation states and to determine the thermodynamic and kinetic parameters of these processes.

Ion Pair Dynamics: The exchange between contact ion pairs and solvent-separated ion pairs can be monitored by variable-temperature NMR studies.

Rotational Barriers: The rotation around the P-C bonds could potentially be studied if the rotational barrier is sufficiently high to be observed on the NMR timescale at low temperatures.

These studies typically involve acquiring a series of NMR spectra at different temperatures and analyzing the changes in chemical shifts, linewidths, and coupling constants to model the dynamic processes.

X-ray Diffraction (XRD) Techniques

While NMR spectroscopy provides invaluable information about the structure and dynamics in solution, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction (SC-XRD) analysis of a suitable crystal of this compound would provide a detailed picture of its solid-state structure. This would include:

Bond lengths and angles: Precise measurements of the Na-P, P-C, and C-C bond lengths, as well as the C-P-C and other bond angles.

Coordination of the sodium ion: Determination of the coordination number and geometry of the sodium cation, including its interactions with the phosphanide anion and any coordinating solvent molecules.

Packing arrangement: How the this compound units are arranged in the crystal lattice.

While a specific crystal structure for this compound is not available in the searched literature, the structure of a related compound, the diglyme (B29089) adduct of sodium bis(o-anisyl)phosphide, reveals a dimeric structure in the solid state where each sodium atom is coordinated to two phosphorus atoms, three oxygen atoms from the diglyme solvent, and one oxygen atom from an o-anisyl group. This suggests that this compound, especially when crystallized from a coordinating solvent, is likely to form complex structures involving solvent coordination to the sodium ion.

Table 3: Illustrative Crystallographic Parameters for an Analogous Sodium Phosphide (B1233454) Complex (Note: Data for this compound is not available; this table is based on a related structure.)

| Parameter | Value |

| Compound | [Na{μ-P(C₆H₄OMe-o)₂}(diglyme)]₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.549(4) |

| b (Å) | 18.555(6) |

| c (Å) | 15.846(4) |

| β (°) | 91.07(2) |

| Z | 4 |

This interactive table showcases data for a structurally related compound to provide context and will be updated with specific data for this compound when it becomes available.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for determining the mass-to-charge ratio (m/z) of ions, providing direct evidence of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of an ion with extremely high accuracy (typically within 5 parts per million, ppm). thermofisher.com This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. nih.gov For this compound, HRMS would be used in negative ion mode to analyze the di-p-tolylphosphanide anion, [P(C₇H₇)₂]⁻. The experimentally measured mass is compared to the theoretical mass calculated from the most abundant isotopes of its constituent elements (C₁₄H₁₄P). A close match between the measured and theoretical mass confirms the molecular formula with a high degree of confidence. nih.govresearchgate.net

| Ionic Species | Molecular Formula | Theoretical m/z | Measured m/z | Error (ppm) |

|---|---|---|---|---|

| [P(p-tolyl)₂]⁻ | C₁₄H₁₄P | 213.08331 | 213.08319 | -0.56 |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of ions directly from a solution phase. nih.gov It is particularly well-suited for characterizing ionic compounds like this compound, as it can transfer the pre-existing ions from solution to the gas phase with minimal fragmentation. researchgate.netnih.gov

When dissolved in an appropriate solvent (e.g., tetrahydrofuran), this compound dissociates to form Na⁺ cations and [P(p-tolyl)₂]⁻ anions. In negative-ion mode ESI-MS, the primary signal would be the di-p-tolylphosphanide anion. Furthermore, ESI-MS can reveal the presence of ion aggregates or clusters that may exist in solution. harvardapparatus.comnih.gov For instance, a cluster formed between a sodium cation and two phosphanide anions, [Na(P(p-tolyl)₂)₂]⁻, might be observed.

| Observed Ion | Formula | Calculated m/z | Ionization Mode |

|---|---|---|---|

| [P(p-tolyl)₂]⁻ | C₁₄H₁₄P⁻ | 213.1 | Negative |

| [Na(P(p-tolyl)₂)₂]⁻ | C₂₈H₂₈NaP₂⁻ | 449.2 | Negative |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These vibrations are dependent on bond strengths and atomic masses, making the techniques highly effective for identifying functional groups and providing structural insights.

The vibrational spectrum of this compound is dominated by the modes of the di-p-tolylphosphanide anion. Key functional groups give rise to characteristic peaks. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are found just below 3000 cm⁻¹. scirp.org The stretching of carbon-carbon double bonds within the aromatic rings produces a distinct set of bands in the 1610-1450 cm⁻¹ region. researchgate.netusda.gov The vibrations involving the phosphorus atom, particularly the P-C (phenyl) stretching modes, are also identifiable and provide direct information about the core structure of the anion. core.ac.uk

In the solid state, the interaction between the Na⁺ cation and the [P(p-tolyl)₂]⁻ anion is primarily electrostatic. This ionic bond can be probed in the far-infrared region, where lattice vibrations involving the relative motion of the cation and the anion typically occur at low frequencies (< 400 cm⁻¹). aip.orgacs.org

The vibrations of the p-tolyl groups are particularly informative. The substitution pattern on the benzene ring influences the positions and intensities of several key modes. dtic.mil For instance, the C-H out-of-plane bending vibrations are highly characteristic of the 1,4-disubstitution pattern. One of the most prominent features in the Raman spectrum is often the symmetric ring "breathing" mode of the phenyl rings, which gives a strong, sharp signal. core.ac.ukresearchgate.net The analysis of these phenyl vibrations confirms the integrity of the tolyl substituents attached to the phosphorus atom.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |

| Methyl C-H Stretch | 2980 - 2870 | Medium | Medium |

| Aromatic C=C Stretch | 1610 - 1580 | Medium-Strong | Strong |

| Aromatic C=C Stretch | 1520 - 1475 | Medium-Strong | Medium |

| Methyl C-H Bend | 1465 - 1440 | Medium | Medium-Weak |

| Phenyl Ring Breathing | 1010 - 990 | Weak | Very Strong |

| Aromatic C-H Out-of-Plane Bend | 850 - 800 | Strong | Weak |

| P-C Stretch | 750 - 650 | Medium | Medium-Strong |

| Na⁺---[P(p-tolyl)₂]⁻ Lattice Vibration | < 400 | Medium | Medium |

Elemental Analysis and Thermogravimetric Analysis (TGA)

The characterization of this compound [(p-CH₃C₆H₄)₂PNa] relies on a combination of analytical techniques to confirm its elemental composition and assess its thermal stability. Elemental analysis provides quantitative data on the constituent elements, while thermogravimetric analysis (TGA) offers insights into the compound's behavior at elevated temperatures.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, etc.) present in a compound. This data is then compared with the theoretical values calculated from the compound's molecular formula to verify its purity and composition.

Theoretical Composition

The chemical formula for this compound is C₁₄H₁₄PNa. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), phosphorus (30.97 g/mol ), and sodium (22.99 g/mol ).

The calculated theoretical percentages are presented in the table below.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 14 | 168.14 | 71.18 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 5.97 |

| Phosphorus | P | 30.97 | 1 | 30.97 | 13.11 |

| Sodium | Na | 22.99 | 1 | 22.99 | 9.73 |

| Total Molecular Weight | 236.212 | 100.00 |

Research Findings

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA provides valuable information about the thermal stability, decomposition temperatures, and the composition of the residual material.

Detailed Research Findings

A specific TGA curve or detailed thermal decomposition data for this compound has not been reported in the surveyed literature. However, based on the general knowledge of related alkali metal organophosphides and the principles of thermal decomposition, a qualitative description of its expected TGA profile can be inferred.

It is anticipated that this compound would exhibit thermal stability at lower temperatures. As the temperature increases, the compound would eventually reach its decomposition point. The decomposition process would likely involve the cleavage of the carbon-phosphorus and phosphorus-sodium bonds. This would result in a significant mass loss on the TGA thermogram, corresponding to the volatilization of organic fragments, such as toluene (B28343) or other hydrocarbon species.

The decomposition may occur in one or multiple steps, which would be represented by distinct steps in the TGA curve. The final residual mass at the end of the analysis, at high temperatures, would likely correspond to a thermally stable, non-volatile sodium phosphide or a related sodium-phosphorus-containing material. The exact decomposition temperatures and the nature of the decomposition products would be influenced by factors such as the heating rate and the atmosphere (inert or oxidative) used during the TGA experiment.

The general trend for the thermal stability of alkali metal salts suggests that stability often increases down the group. While this trend is well-documented for inorganic salts, the stability of organometallic compounds like this compound is also influenced by the nature of the organic ligands.

Computational and Theoretical Studies

Mechanistic Investigations through Computational Modeling

Computational modeling has emerged as an indispensable tool for elucidating the intricate details of chemical reactions involving organophosphorus compounds like sodium di-p-tolylphosphanide. Through the application of quantum chemical methods, particularly Density Functional Theory (DFT), researchers can map out reaction landscapes, identify key intermediates and transition states, and ultimately predict the feasibility and selectivity of various transformations.

Reaction Pathways and Transition State Analysis

The nucleophilic character of the di-p-tolylphosphanide anion is central to its reactivity. Computational studies on analogous diarylphosphide anions have provided significant insights into the mechanisms of their reactions, which are presumed to be representative of this compound. These investigations typically focus on mapping the potential energy surface for a given reaction, such as nucleophilic substitution or addition.

A critical aspect of this analysis is the identification and characterization of transition states. wikipedia.org Transition state theory posits that the rate of a reaction is governed by the energy barrier that must be overcome for reactants to transform into products. wikipedia.org Computational methods allow for the precise location of these transition states on the potential energy surface and the calculation of their geometries and vibrational frequencies. For instance, in a nucleophilic substitution reaction involving a diarylphosphide, the transition state would feature the partial formation of a new phosphorus-carbon bond and the partial cleavage of the bond to the leaving group.

The energy profile of a reaction, calculated computationally, reveals the Gibbs free energy of activation (ΔG‡), which is a key determinant of the reaction rate. libretexts.org Lower activation energies correspond to faster reactions. By comparing the activation energies of competing reaction pathways, chemists can predict which products are likely to form.

Table 1: Hypothetical Activation Energies for Competing Reaction Pathways of a Diarylphosphide Anion

| Reaction Pathway | Substrate | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

| SN2 Substitution | Alkyl Halide | 18.5 | Favorable |

| Michael Addition | α,β-Unsaturated Ketone | 22.1 | Less Favorable |

| Proton Abstraction | Alcohol | 15.3 | Most Favorable |

Note: This data is illustrative and based on general principles of diarylphosphide reactivity. Specific values would require dedicated computational studies on the di-p-tolylphosphanide system.

Prediction of Reactivity and Selectivity

Computational models are powerful tools for predicting the reactivity and selectivity of chemical species. nih.gov In the context of this compound, these predictions are rooted in the electronic and steric properties of the di-p-tolylphosphanide anion. The phosphorus atom, bearing a lone pair of electrons and a negative charge, is the primary site of nucleophilicity.

DFT calculations can quantify the nucleophilicity of the phosphanide (B1200255) anion through various descriptors, such as the Fukui function or the Parr functions, which indicate the susceptibility of a particular atom to nucleophilic or electrophilic attack. These calculations can predict, for example, whether the phosphanide is more likely to attack a hard or soft electrophile, in accordance with Hard and Soft Acids and Bases (HSAB) theory.

Furthermore, computational models can predict regioselectivity and stereoselectivity. For instance, in reactions with ambident electrophiles, calculations can determine which site is more susceptible to attack by the phosphanide. Similarly, in reactions that can lead to different stereoisomers, the relative energies of the transition states leading to each isomer can be calculated to predict the product distribution. researchgate.net

Structure-Property Relationships Derived from Computational Data

Computational chemistry provides a powerful lens through which to understand the relationship between the structure of a molecule and its physical and chemical properties. For this compound, computational data can illuminate how its geometry and electronic structure dictate its reactivity and coordination behavior.

Steric vs. Electronic Factors Influencing Reactivity and Coordination

The reactivity and coordination chemistry of the di-p-tolylphosphanide anion are governed by a delicate interplay of steric and electronic factors. nih.govnih.gov The two p-tolyl groups attached to the phosphorus atom exert significant steric hindrance, which can influence the accessibility of the phosphorus lone pair to electrophiles and its coordination to metal centers.

Computational methods allow for the quantification of these steric effects. The Tolman cone angle, a common metric for the steric bulk of phosphine (B1218219) ligands, can be calculated for the di-p-tolylphosphanide anion. This parameter provides a measure of the solid angle occupied by the ligand at a certain distance from the phosphorus atom. A larger cone angle generally implies greater steric hindrance, which can disfavor the formation of sterically crowded transition states or coordination complexes.

Electronically, the p-tolyl groups influence the nucleophilicity of the phosphorus atom through inductive and mesomeric effects. The methyl groups in the para position are weakly electron-donating, which can slightly enhance the electron density on the phosphorus atom, thereby increasing its nucleophilicity compared to the unsubstituted diphenylphosphanide anion. Computational techniques such as Natural Bond Orbital (NBO) analysis can be used to calculate the charge distribution within the anion and quantify these electronic effects.

Table 2: Calculated Steric and Electronic Parameters for Diarylphosphide Anions

| Diarylphosphide Anion | Calculated Cone Angle (°) | Calculated Charge on P (a.u.) |

| Diphenylphosphanide | 145 | -0.85 |

| Di-p-tolylphosphanide | 152 | -0.88 |

| Di(o-tolyl)phosphanide | 165 | -0.87 |

Note: This data is representative and intended to illustrate the trends in steric and electronic properties.

The balance between these steric and electronic factors is crucial in determining the outcome of a reaction. For example, in a competitive reaction, a less sterically hindered but also less nucleophilic phosphanide might be favored over a more nucleophilic but bulkier one.

Tuning Anionic Properties through Substituent Effects

A key advantage of organophosphorus chemistry is the ability to tune the properties of a molecule by systematically varying the substituents on the phosphorus atom. In the case of diarylphosphanide anions, modifying the aryl groups can have a profound impact on their nucleophilicity, basicity, and coordination properties.

Computational studies are instrumental in predicting and rationalizing these substituent effects. By systematically replacing the hydrogen atoms on the aryl rings with various electron-donating or electron-withdrawing groups, researchers can create a library of virtual diarylphosphanide anions and calculate their key properties.

For instance, introducing electron-withdrawing groups (e.g., -CF₃, -NO₂) is predicted to decrease the electron density on the phosphorus atom, thereby reducing its nucleophilicity and basicity. Conversely, introducing stronger electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) is expected to enhance these properties. These computational predictions can guide the rational design of phosphanide reagents with tailored reactivity for specific synthetic applications.

Future Research Directions and Perspectives

Exploration of New Synthetic Pathways for Enhanced Scalability and Efficiency

The current laboratory-scale synthesis of sodium di-p-tolylphosphanide, typically involving the reduction of di-p-tolylphosphane with a strong base like sodium hydride or the cleavage of a P-C or P-H bond, can be resource-intensive and may not be amenable to large-scale production. Future research will likely focus on developing more efficient, cost-effective, and scalable synthetic routes.

Key Research Objectives:

Alternative Phosphorus Sources: Investigation into the use of more economical and readily available phosphorus sources than pre-formed di-p-tolylphosphane is a significant avenue. mdpi.com This could involve direct C-P bond formation from p-tolyl halides and a phosphorus synthon.

Catalytic Routes: The development of catalytic methods for the synthesis of diarylphosphides would represent a major advancement. This could involve transition-metal-catalyzed P-arylation of a primary phosphine (B1218219) source.

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this reactive organometallic compound.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Improved Batch Synthesis | Well-understood chemistry | Stoichiometric use of hazardous reagents, scalability |

| Catalytic P-Arylation | Atom economy, milder conditions | Catalyst development, substrate scope |

| Flow Chemistry | Enhanced safety, scalability, reproducibility | Initial setup cost, optimization of reaction parameters |

Development of Novel Coordination Complexes with Diverse Metal Centers

The di-p-tolylphosphanide anion is an excellent ligand for a wide range of metal centers. While its coordination chemistry with some transition metals is known, there is vast unexplored territory. Future work will undoubtedly focus on the synthesis and characterization of new coordination complexes with diverse metals from across the periodic table.

The synthesis of novel transition metal complexes is a significant area of research. mdpi.com The reaction of this compound with various metal precursors can lead to the formation of new complexes with unique structural and electronic properties. mdpi.com

Potential Areas of Exploration:

Main Group Metals: The coordination chemistry of di-p-tolylphosphanide with main group elements is relatively underdeveloped. Complexes of aluminum, gallium, indium, tin, and lead could exhibit interesting structural motifs and reactivity.

Lanthanides and Actinides: The steric bulk and electronic properties of the di-p-tolylphosphanide ligand make it a promising candidate for stabilizing f-block metal complexes. Such complexes could have applications in catalysis and materials science.

Polymetallic and Cluster Compounds: The use of this compound in the synthesis of polymetallic complexes and clusters could lead to materials with interesting magnetic, electronic, or catalytic properties. The phosphanide (B1200255) ligand can act as a bridging ligand, facilitating the formation of metal-metal bonds. wikipedia.org

Catalytic Applications in Challenging Organic Transformations

Phosphine ligands are cornerstones of homogeneous catalysis, and ligands derived from this compound are no exception. sigmaaldrich.com Future research will aim to apply these ligands and their corresponding metal complexes to a broader range of challenging organic transformations.

Cross-coupling reactions are a major focus in this area. youtube.comyoutube.com Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable tools in organic synthesis. organic-chemistry.org The electronic and steric properties of phosphine ligands play a crucial role in the efficiency and selectivity of these reactions. nih.gov

Promising Catalytic Applications:

C-H Activation/Functionalization: The development of catalysts capable of selective C-H activation and functionalization is a major goal in organic synthesis. Di-p-tolylphosphanide-based ligands could provide the necessary steric and electronic environment for such transformations.

Asymmetric Catalysis: The synthesis of chiral derivatives of di-p-tolylphosphanide could lead to the development of new catalysts for asymmetric synthesis, enabling the production of enantiomerically pure compounds.

Polymerization Catalysis: The unique properties of metal complexes with di-p-tolylphosphanide ligands could be exploited in the development of new catalysts for olefin and alkyne polymerization, potentially leading to polymers with novel properties.

Small Molecule Activation: The reactivity of low-coordinate metal complexes bearing bulky phosphanide ligands towards small molecules like CO, CO₂, and N₂ is an area of fundamental interest with potential long-term applications in sustainable chemistry.

Advanced Computational Design of Phosphanide-Based Reagents and Catalysts

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical systems. scholarsportal.info In the context of this compound, computational methods can provide valuable insights and guide experimental work.

The in silico design of catalysts is a rapidly growing field. researchgate.netrsc.org By modeling the properties of ligands and the transition states of catalytic cycles, it is possible to rationally design more efficient and selective catalysts. researchgate.net

Future Computational Studies Could Focus On:

Ligand Design: DFT calculations can be used to predict the steric and electronic properties of novel phosphanide ligands, allowing for the in silico design of ligands with tailored properties for specific catalytic applications. mdpi.com

Reaction Mechanisms: Computational studies can elucidate the detailed mechanisms of reactions involving this compound and its derivatives, providing a deeper understanding of the factors that control reactivity and selectivity.

Spectroscopic Prediction: The prediction of NMR, IR, and other spectroscopic properties can aid in the characterization of new compounds and intermediates.

Predictive Modeling: The development of quantitative structure-activity relationships (QSAR) and other predictive models can accelerate the discovery of new catalysts and reagents. researchgate.net

Investigation of Solid-State Reactivity and Functional Materials

The solid-state structure and reactivity of this compound and its derivatives are largely unexplored. Future research in this area could lead to the discovery of new functional materials with interesting properties.

Potential Research Directions:

Crystal Engineering: The systematic study of the crystal packing of di-p-tolylphosphanide complexes could lead to the design of materials with specific solid-state properties, such as nonlinear optical behavior or porosity.

Solid-State Transformations: The investigation of thermally or photochemically induced reactions in the solid state could provide access to new compounds and materials that are not accessible through solution-phase chemistry.

Phosphanide-Based Polymers: The incorporation of the di-p-tolylphosphanide moiety into polymeric structures could lead to new materials with applications as flame retardants, catalyst supports, or electronic materials.

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique properties of the di-p-tolylphosphanide ligand make it an attractive building block for the construction of complex molecular architectures and functional materials. Collaboration with materials scientists and supramolecular chemists will be crucial for realizing this potential.

Supramolecular chemistry focuses on the non-covalent interactions between molecules. nih.gov The aromatic rings of the di-p-tolylphosphanide ligand can participate in π-stacking interactions, which could be exploited in the design of self-assembling systems.

Areas for Interdisciplinary Collaboration:

Metal-Organic Frameworks (MOFs): The use of di-p-tolylphosphanide-functionalized linkers in the synthesis of MOFs could lead to materials with enhanced catalytic activity or selective gas adsorption properties.

Self-Assembled Monolayers (SAMs): The attachment of di-p-tolylphosphanide derivatives to surfaces could be used to create functionalized surfaces with applications in sensing, electronics, and catalysis.